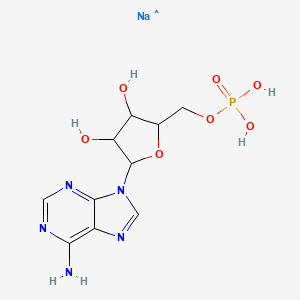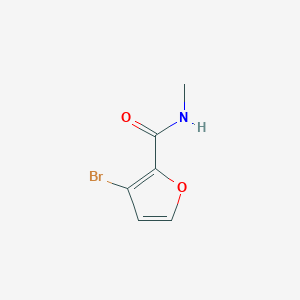![molecular formula C22H10F5N B12516644 4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline CAS No. 653563-92-9](/img/structure/B12516644.png)
4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline is a chemical compound known for its unique structure and properties It consists of a pentafluorophenyl group attached to an ethynyl group, which is further connected to a phenyl group and another ethynyl group, ending with an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline typically involves a multi-step process. One common method starts with the preparation of 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline. This intermediate is then subjected to a desilylation reaction using potassium carbonate in a mixture of tetrahydrofuran (THF) and methanol (MeOH) to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline involves its interaction with specific molecular targets. The compound’s structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Fluorophenyl)ethynyl]phenol: Similar in structure but with a hydroxyl group instead of an aniline moiety.
1-Fluoro-4-({4-[(4-fluorophenyl)ethynyl]phenyl}ethynyl)benzene: Contains fluorine atoms but lacks the aniline group.
Uniqueness
4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and as a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
653563-92-9 |
|---|---|
Formule moléculaire |
C22H10F5N |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
4-[2-[4-[2-(2,3,4,5,6-pentafluorophenyl)ethynyl]phenyl]ethynyl]aniline |
InChI |
InChI=1S/C22H10F5N/c23-18-17(19(24)21(26)22(27)20(18)25)12-9-14-4-1-13(2-5-14)3-6-15-7-10-16(28)11-8-15/h1-2,4-5,7-8,10-11H,28H2 |
Clé InChI |
BPVMNPNYCQCWCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C#CC3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetamido}hexanoic acid](/img/structure/B12516561.png)
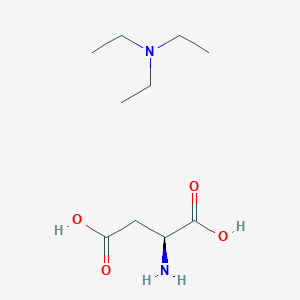
![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)

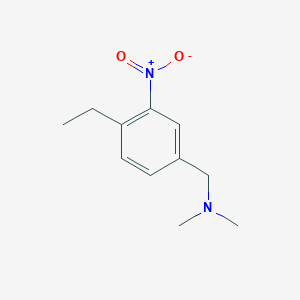
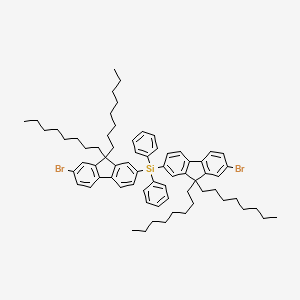

![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate](/img/structure/B12516597.png)

![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)
